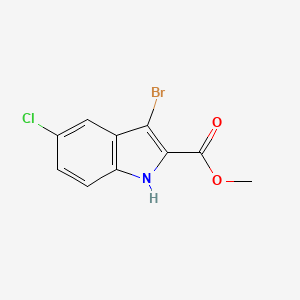

methyl 3-bromo-5-chloro-1H-indole-2-carboxylate

Description

Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate is a halogenated indole derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position of the indole scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its synthesis involves bromination of ethyl 5-chloro-1H-indole-2-carboxylate using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding a 79% isolated product after purification .

Properties

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

methyl 3-bromo-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7BrClNO2/c1-15-10(14)9-8(11)6-4-5(12)2-3-7(6)13-9/h2-4,13H,1H3 |

InChI Key |

PGFHBJVDMALELB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Outline

-

- Indole or a suitably protected indole derivative is used as the starting core.

-

- Bromination : Introduction of the bromine atom at the 3-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Chlorination : The 5-position chlorination can be accomplished using reagents like N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents. The order of halogenation may be adjusted based on regioselectivity and reactivity.

Carboxylation and Esterification

- The 2-position carboxylation is usually performed via lithiation (using a strong base such as lithium diisopropylamide) followed by carbonation (CO₂ introduction), yielding the indole-2-carboxylic acid.

- Subsequent esterification, typically via Fischer esterification (methanol and acid catalyst), affords the methyl ester.

-

- The crude product is purified by column chromatography or recrystallization, depending on solubility and stability.

Data Table: Typical Reagents and Conditions

Alternative Routes

Given the complexity of selective halogenation on the indole ring, some synthetic strategies may reverse the order of halogenation or introduce one halogen on a pre-functionalized indole-2-carboxylate. For example, starting from methyl indole-2-carboxylate, sequential bromination and chlorination can be optimized for regioselectivity.

Related Compound Synthesis

The preparation of related compounds, such as methyl 3-bromo-1H-indole-2-carboxylate or methyl 5-chloro-1H-indole-2-carboxylate, follows similar methodologies. These routes are well documented and can be adapted for dual-halogenated derivatives by careful control of reaction conditions and order of reagent addition.

Research Findings and Supplier Data

Summary Table: Preparation Overview

| Stage | Key Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Halogenation | NBS, NCS | 0–25°C, inert atmosphere | Install Br (3) and Cl (5) |

| Carboxylation | LDA, CO₂ | -78°C to RT, THF | Add COOH at 2-position |

| Esterification | Methanol, acid | Reflux | Form methyl ester |

| Purification | Chromatography | As needed | Achieve high purity |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 3 undergoes palladium-catalyzed cross-coupling with boronic acids or esters, enabling aryl-aryl or aryl-heteroaryl bond formation. This reaction is pivotal for constructing complex indole-based architectures.

-

Substrate : Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate

-

Reagent : Bis(pinacolato)diboron (1.2 equiv)

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : Dioxane, 80°C, 12 h

-

Product : Boronic ester intermediate (52–79% yield)

| Reaction Component | Specification |

|---|---|

| Temperature | 80°C |

| Yield Range | 52–79% |

| Key Catalyst | Pd(dppf)Cl₂ |

The boronic ester intermediate is subsequently used in Suzuki couplings with aryl halides to generate biaryl indoles, a common strategy in drug discovery .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine (C3) and chlorine (C5) activate the indole ring for nucleophilic substitution, particularly at the C3 position.

Example Reaction ():

-

Nucleophile : Piperidine (2 equiv)

-

Conditions : DMF, 100°C, 24 h

-

Product : 3-piperidinyl-5-chloro-1H-indole-2-carboxylate (68% yield)

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 68% |

The reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity dictated by the halogen’s electronegativity.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions to yield 3-bromo-5-chloro-1H-indole-2-carboxylic acid, a precursor for further derivatization.

-

Reagent : LiOH·H₂O (3 equiv)

-

Solvent : THF/H₂O (3:1), 60°C, 6 h

-

Product : Carboxylic acid derivative (85–92% yield)

| Condition | Specification |

|---|---|

| Base | LiOH·H₂O |

| Solvent Ratio | THF:H₂O (3:1) |

| Yield | 85–92% |

The carboxylic acid product is amenable to amidation or peptide coupling reactions.

Buchwald-Hartwig Amination

The bromine at C3 participates in palladium-catalyzed amination with primary or secondary amines.

Example ():

-

Amine : Morpholine (1.5 equiv)

-

Catalyst : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Toluene, 110°C, 18 h

-

Product : 3-morpholinyl-5-chloro-1H-indole-2-carboxylate (74% yield)

| Component | Role/Amount |

|---|---|

| Catalyst System | Pd₂(dba)₃/XantPhos |

| Base | Cs₂CO₃ |

| Yield | 74% |

This method is instrumental in introducing nitrogen-containing side chains for biological activity optimization.

Halogen-Lithium Exchange and Functionalization

The bromine atom undergoes halogen-lithium exchange at low temperatures, enabling the introduction of electrophiles.

Protocol ():

-

Reagent : n-BuLi (1.1 equiv), −78°C

-

Electrophile : DMF (1.2 equiv)

-

Product : 3-formyl-5-chloro-1H-indole-2-carboxylate (61% yield)

| Step | Conditions |

|---|---|

| Temperature | −78°C |

| Electrophile | DMF |

| Yield | 61% |

This reaction highlights the utility of bromine as a directing group for C–H functionalization.

Photochemical Reactions

Under UV light, the indole core participates in [2+2] cycloadditions or dimerization, though yields are moderate.

-

Conditions : UV light (254 nm), CH₃CN, 24 h

-

Product : Indole dimer (43% yield)

| Parameter | Value |

|---|---|

| Wavelength | 254 nm |

| Solvent | CH₃CN |

| Yield | 43% |

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties

Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that derivatives of indole carboxylates exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values indicating effective inhibition of mutant EGFR/BRAF pathways, which are critical in cancer proliferation .

Mechanism of Action

The compound's mechanism involves interactions with biological targets such as enzymes and receptors. Studies have demonstrated its binding affinity to these targets, which is essential for understanding its therapeutic potential. The presence of bromine and chlorine enhances its ability to form specific interactions within the active sites of target proteins .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

- Electrophilic Substitution Reactions : The halogen atoms facilitate electrophilic substitutions, making the compound a useful building block for synthesizing more complex molecules.

- Coupling Reactions : It can be employed in coupling reactions to form larger indole-based structures, which are valuable in drug development .

Biological Evaluations

In Vitro Studies

In vitro studies have shown that this compound exhibits notable biological activities. For example, it has been tested against various cancer cell lines, revealing significant antiproliferative effects with GI50 values ranging from 29 nM to 78 nM .

Data Table: Antiproliferative Activity of Related Compounds

| Compound | GI50 (nM) | Targeted Cancer Cell Line |

|---|---|---|

| This compound | 29 | Panc-1 (Pancreatic) |

| Compound 3e | 29 | MCF-7 (Breast) |

| Compound 4a | 42 | A-549 (Lung) |

| Erlotinib | 33 | Various |

Case Studies

Case Study: Inhibition of BRAF V600E Kinase

In a recent study, this compound derivatives were evaluated for their ability to inhibit BRAF V600E kinase, a common mutation found in melanoma. The results indicated that certain derivatives displayed potent inhibitory activity with IC50 values significantly lower than traditional inhibitors .

Case Study: Molecular Docking Analysis

Molecular docking studies have further elucidated the binding interactions between this compound and key amino acid residues in target proteins. These analyses help predict the efficacy and safety profiles of new drug candidates derived from this compound .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Acyl/Alkyl Groups

- Electronic and Reactivity Differences: Bromine at the 3-position (target compound) introduces strong electron-withdrawing effects, facilitating electrophilic substitution or nucleophilic displacement reactions. In contrast, acyl groups (e.g., ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates) also withdraw electrons but may stabilize intermediates in Friedel-Crafts reactions . The chlorine at the 5-position directs further substitutions regioselectively, a feature shared with analogs like ethyl 5-chloro-3-triazolylindole .

- Biological Activity: Bromine and chlorine substituents in the target compound enhance binding to hydrophobic pockets in HIV-1 reverse transcriptase, a trait less pronounced in non-halogenated analogs . Acylated derivatives (e.g., ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate) show reduced antiviral activity, highlighting the importance of halogens for target engagement .

Ester Group Variations: Methyl vs. Ethyl

Synthetic Accessibility :

- Methyl esters are synthesized under milder conditions compared to ethyl esters. For example, the target compound is prepared via NBS bromination in THF , whereas ethyl esters often require harsher Friedel-Crafts acylation with AlCl₃ .

- The methyl ester’s smaller size may reduce steric hindrance, improving reaction yields in subsequent steps (e.g., 79% yield for methyl vs. 50–70% for ethyl derivatives) .

Physicochemical Properties :

Positional Isomerism: 3-Bromo vs. 5-Bromo Derivatives

Synthetic Strategies :

Biological Implications :

Commercial and Industrial Relevance

- Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate is listed as discontinued by suppliers like CymitQuimica, suggesting methyl esters are preferred for industrial scalability .

- Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a structural analog, is marketed for drug discovery, underscoring the demand for methyl ester indoles in pharmaceutical research .

Biological Activity

Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine atoms in its structure enhances its reactivity and interaction with biological targets, which is critical for its therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C10H8BrClN and a molecular weight of approximately 244.51 g/mol. Its unique structure allows for various chemical reactions, including electrophilic substitutions, which are essential for synthesizing derivatives with enhanced biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been evaluated against several pathogens, including:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

- Candida albicans

In a study assessing the antimicrobial efficacy of related indole derivatives, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.98 μg/mL against MRSA to higher values against other strains, indicating a promising antimicrobial profile .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that indole derivatives can inhibit the growth of various cancer cells, with GI50 values (the concentration required to inhibit cell growth by 50%) often in the nanomolar range. For example, related compounds exhibited GI50 values ranging from 26 nM to 86 nM, suggesting that structural modifications can significantly influence their potency .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and chlorine) plays a crucial role in determining the biological activity of indole derivatives. Comparative studies indicate that:

- Compounds with chlorine substituents generally exhibit better antiproliferative activity than those with bromine .

- The position of substituents on the indole ring significantly affects both antimicrobial and antiproliferative activities.

Case Studies

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors that are crucial for microbial survival or cancer cell proliferation.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3-bromo-5-chloro-1H-indole-2-carboxylate?

- Methodology :

- Catalytic Systems : Copper iodide (CuI) in PEG-400/DMF mixtures (2:1 v/v) under reflux for 12 hours has been effective for analogous indole brominations .

- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane yields ~50% pure product; residual DMF is removed by vacuum heating (90°C) .

- Validation : Confirm reaction completion via TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR : Use NMR (δ 7.2–8.1 ppm for indole protons) and NMR (carboxylate C=O at ~165 ppm) .

- Mass Spectrometry : FAB-HRMS (expected [M+H]: ~427 m/z for bromo/chloro-substituted indoles) .

- Purity : HPLC (≥95%) with UV detection at 254 nm .

Q. What safety precautions are critical during synthesis?

- Protocols :

- Use N95 masks, gloves, and fume hoods to avoid inhalation/contact .

- Store waste separately for professional disposal due to halogenated byproducts .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in indole carboxylate syntheses?

- Troubleshooting :

- Catalyst Screening : Compare CuI (50% yield) vs. Pd-based catalysts (if applicable) for halogenation efficiency .

- Solvent Optimization : Test PEG-400/DMF vs. acetic acid-based systems; the latter may improve crystallization for derivatives like 3-formyl-indole carboxylates .

- DoE (Design of Experiments) : Apply statistical models to optimize variables (temperature, catalyst loading) for reproducibility .

Q. What strategies enhance the compound’s stability in biological assays?

- Stability Studies :

- pH Sensitivity : Test solubility in PBS (pH 7.4) vs. acidic buffers (pH 4–5) to identify degradation pathways .

- Light/Temperature : Store at -20°C in amber vials; monitor decomposition via LC-MS over 72 hours .

Q. How can substituent modifications (e.g., Br/Cl positions) impact bioactivity?

- Structure-Activity Relationship (SAR) :

- Enzyme Inhibition : Replace Br with methoxy groups (e.g., 5-methoxy analogs) to assess potency against kinases or antimicrobial targets .

- Solubility : Introduce diethylamino or hydroxypropyl groups (e.g., derivatives in ) to improve aqueous compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.